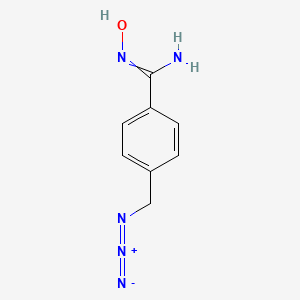
CID 73412985
描述
4-(azidomethyl)-N’-hydroxybenzenecarboximidamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features an azidomethyl group attached to a benzene ring, along with a hydroxybenzenecarboximidamide moiety. The presence of the azido group makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
科学研究应用
4-(azidomethyl)-N’-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein modifications through bioorthogonal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azidomethyl)-N’-hydroxybenzenecarboximidamide typically involves the introduction of the azido group into a pre-formed benzene ring structure. One common method is the reaction of a benzyl halide with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The resulting azidomethylbenzene can then be further reacted with hydroxylamine and a suitable carboximidamide precursor to yield the final product.
Industrial Production Methods
Industrial production of 4-(azidomethyl)-N’-hydroxybenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-(azidomethyl)-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), reflux conditions.
Reduction: Hydrogen gas, palladium catalyst.
Cycloaddition: Copper(I) catalysts, suitable alkyne partners.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Reduction: Aminomethyl derivatives.
Cycloaddition: Triazole-containing compounds.
作用机制
The mechanism of action of 4-(azidomethyl)-N’-hydroxybenzenecarboximidamide is largely dependent on its chemical reactivity. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological environments. This property is particularly useful in the development of targeted drug delivery systems and diagnostic tools. The compound’s ability to undergo cycloaddition reactions also enables the formation of stable triazole linkages, which can be used to tether therapeutic agents to specific molecular targets.
相似化合物的比较
Similar Compounds
4-(azidomethyl)-1,1’-biphenyl-2-yl)-1H-tetrazole: Another azido-containing compound used in pharmaceutical synthesis.
4-(azidomethyl)-2-butyl-5-chloro-1H-imidazole: Utilized in the synthesis of angiotensin II receptor blockers.
4-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile: Employed in the development of various bioactive molecules.
Uniqueness
4-(azidomethyl)-N’-hydroxybenzenecarboximidamide is unique due to its combination of an azido group and a hydroxybenzenecarboximidamide moiety. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.
属性
IUPAC Name |
4-(azidomethyl)-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c9-8(12-14)7-3-1-6(2-4-7)5-11-13-10/h1-4,14H,5H2,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWFSUCIQWFXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





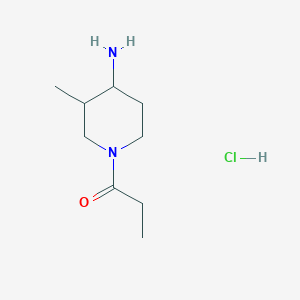

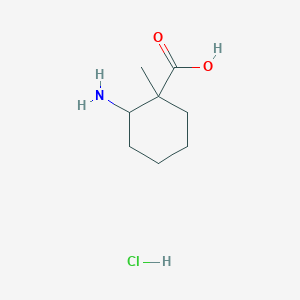


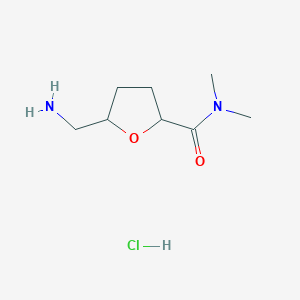


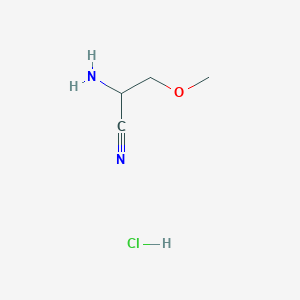
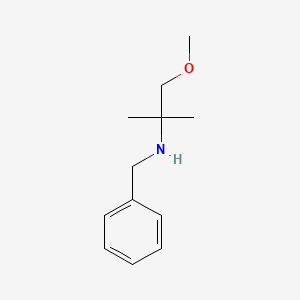
![[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride](/img/structure/B1377480.png)
